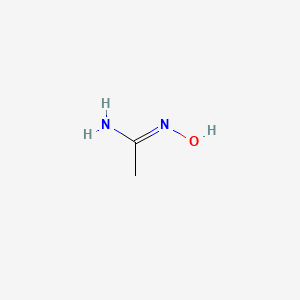

N'-hydroxyethanimidamide

Description

Significance of Amidoxime (B1450833) Functional Groups in Organic Synthesis and Medicinal Chemistry Contexts

The amidoxime functional group is central to the utility of N'-hydroxyethanimidamide and its analogues. Its importance stems from its unique chemical nature, which is exploited in both organic synthesis and medicinal chemistry.

In organic synthesis , amidoximes are highly valued as versatile intermediates. researchgate.net They are most commonly prepared through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This reaction is often efficient and can be accelerated using methods like ultrasound irradiation. researchgate.net The resulting amidoxime can then be used to construct a variety of other molecules, notably five-membered heterocyclic rings like 1,2,4-oxadiazoles.

In medicinal chemistry , the amidoxime moiety is of profound interest due to its diverse biological activities and favorable physicochemical properties. It is often employed as a bioisostere for the carboxylic acid group, meaning it can mimic the function of a carboxylic acid in a biological context while potentially improving the molecule's properties, such as cell permeability or metabolic stability. nih.gov

A key biological role of amidoximes is their ability to act as nitric oxide (NO) donors. nih.gov In the body, enzymes such as cytochrome P450 can oxidize the amidoxime group, leading to the release of NO. nih.gov Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation (the widening of blood vessels), which has implications for treating hypertension and thrombosis. nih.gov This property has driven research into amidoxime-containing compounds for cardiovascular applications. nih.gov

Furthermore, the amidoxime functional group is a key feature in molecules with a wide spectrum of pharmacological activities. researchgate.net Research has demonstrated their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiprotozoal agents. researchgate.netresearchgate.net The ability of the amidoxime group to chelate metal ions is also significant, forming the basis for their use in developing inhibitors for metalloenzymes and as agents for removing heavy metals from aqueous environments. nih.govnih.gov

Table 2: Reported Biological Activities of Amidoxime Derivatives

| Activity | Description |

|---|---|

| Nitric Oxide (NO) Donor | Enzymatic oxidation releases NO, causing vasodilation. Studied for cardiovascular diseases. nih.gov |

| Antimicrobial | Shows activity against various bacteria and fungi. researchgate.net |

| Anticancer | Investigated for potential in cancer therapy, partly through NO-releasing mechanisms. researchgate.net |

| Anti-inflammatory | Exhibits anti-inflammatory properties in various models. researchgate.net |

| Enzyme Inhibition | Acts as a metal-chelating group to inhibit metalloenzymes. nih.gov |

| Antiprotozoal | Shows promise in treating diseases caused by protozoa, such as schistosomiasis. researchgate.net |

Historical Perspectives on the Development and Study of this compound Analogues

The study of amidoximes has a history that dates back to the late 19th century. The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873. nih.gov However, it was not until 1884 that the characteristic chemical structure of the amidoxime group was correctly identified and the name "amidoxime" was coined by the chemist Tiemann. nih.govresearchgate.net

Early research focused on understanding the fundamental reactivity and synthesis of this new class of compounds. The most common synthetic route, the reaction of nitriles with hydroxylamine, was established during this foundational period and remains the most widely used method today. nih.gov

In the 20th century, interest in amidoxime analogues expanded beyond fundamental chemistry into applied fields. For instance, studies in the latter half of the century began to explore their biological activities. Research on N-arylhydroxamic acids, which are structurally related to amidoxime derivatives, investigated their roles as substrates and inhibitors of enzymes, providing early insights into the biochemical interactions of these functional groups. nih.gov These historical studies laid the groundwork for the modern focus on amidoximes in drug discovery and materials science.

Current Research Landscape and Emerging Areas for this compound Derivatives

Contemporary research on this compound and its derivatives is vibrant and multidisciplinary. Several key areas are currently being explored:

Medicinal Chemistry and Drug Design: A major focus remains on the development of novel therapeutic agents. Researchers are designing and synthesizing new amidoxime derivatives to target a wide range of diseases. This includes creating prodrugs, where the amidoxime group is metabolized in the body to release an active drug, and developing potent enzyme inhibitors for diseases like cancer and schistosomiasis. researchgate.net The role of amidoximes as NO donors continues to be a fertile area of investigation, particularly for cardiovascular and anticancer applications. nih.govresearchgate.net

Materials Science and Environmental Applications: There is a growing interest in using polymers functionalized with amidoxime groups. These materials have a high affinity for certain metal ions, particularly the uranyl ion (UO₂²⁺). researchgate.net This has led to extensive research into using amidoxime-based adsorbents to extract uranium from seawater, a potentially vast resource for nuclear fuel. These materials are also being developed for the remediation of wastewater by removing toxic heavy metals. nih.gov

Advanced Organic Synthesis: Chemists are continuously working to improve the synthesis of amidoximes. This includes the development of more efficient, rapid, and environmentally friendly methods, such as those using ultrasound or novel catalytic systems. researchgate.net These advancements facilitate the creation of diverse libraries of amidoxime derivatives for screening in drug discovery and other applications.

Coordination Chemistry: The ability of amidoximes to bind to metal ions makes them excellent ligands in coordination chemistry. researchgate.net Researchers are exploring the synthesis and properties of metal complexes containing amidoxime ligands. These complexes have potential applications in catalysis, materials science, and as models for understanding biological systems. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetamide oxime |

| N-hydroxyacetamidine |

| Formamidoxime |

| 1,2,4-oxadiazole (B8745197) |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXITZJSLGALNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22059-22-9, 1429624-21-4 | |

| Record name | Acetamide oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidamide, N-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-N'-Hydroxyacetimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Hydroxyethanimidamide and Its Structural Analogues

Nitrile Hydroxylation Pathways to N'-hydroxyethanimidamide Synthesis

The most prevalent method for synthesizing this compound involves the direct reaction of a nitrile precursor, typically acetonitrile, with hydroxylamine (B1172632). nih.gov This transformation is a cornerstone of amidoxime (B1450833) chemistry.

The synthesis of this compound from a nitrile precursor is fundamentally a nucleophilic addition reaction. rsc.org The carbon atom of the nitrile group (C≡N) is electrophilic, making it susceptible to attack by a nucleophile like hydroxylamine (NH₂OH). libretexts.orgchemistrysteps.com The reaction mechanism proceeds with the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the nitrile carbon, which leads to the formation of an intermediate. chemistrysteps.com Subsequent proton transfer steps result in the final this compound product. This reaction is a widely used and industrially relevant method for producing amidoximes. nih.gov

Traditionally, this reaction has been carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, often in an alcohol solvent with heating. nih.govnih.gov The base is necessary to free the hydroxylamine nucleophile from its hydrochloride salt. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts, such as amides. nih.gov Key parameters for optimization include the choice of hydroxylamine source, solvent, temperature, and the use of catalysts or irradiation.

A significant improvement over traditional methods involves the use of aqueous hydroxylamine solutions instead of the hydrochloride salt. nih.govgoogle.com This approach is advantageous as it does not require an additional base, simplifying the process and preventing the introduction of inorganic salt impurities. google.com The reaction can proceed quickly and spontaneously at ambient temperatures, leading to high-purity crystalline acetamidoxime. google.com

Studies have shown that solvent choice plays a critical role. While alcohols are common, the use of specific ionic liquids has been demonstrated to decrease reaction time and eliminate the amide side-product, affording a more selective synthesis. nih.gov Furthermore, solvent-free methods under ultrasonic irradiation have been developed, which also promote high yields (70-85%) in short reaction times. nih.gov

The stoichiometry, or the molar ratio of reactants, also affects the outcome. An excess of hydroxylamine is often used to ensure the complete conversion of the nitrile. The concentration of the aqueous hydroxylamine solution can also be tuned, with solutions ranging from 30% to 70% by weight being effective. google.com

| Hydroxylamine Source | Base | Solvent/Conditions | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Water | Reflux (approx. 80 °C) | Several hours | High (up to 98%) | nih.govnih.gov |

| Aqueous Hydroxylamine (50% wt) | None | Acetonitrile (reagent) | Ambient | Spontaneous | ~56% (recrystallized) | google.com |

| Hydroxylamine | None | Ionic Liquids | Not specified | Decreased | Selective (amide-free) | nih.gov |

| Hydroxylamine | None | Solvent-free, Ultrasonic Irradiation | Not specified | Short | 70-85% | nih.gov |

Alternative Synthetic Routes to this compound Scaffolds

While the reaction of nitriles with hydroxylamine is the most common route, alternative methods for constructing the amidoxime scaffold exist. These routes often involve the transformation of other functional groups or the ring-opening of heterocyclic compounds.

One alternative involves the reaction of thioamides with hydroxylamine, which can sometimes yield better results than starting from the corresponding nitriles. nih.gov Another pathway is the reaction of ammonia or amines with hydroximic acid derivatives, such as ethyl benzhydroximic acid. nih.gov

Heterocyclic compounds can also serve as precursors to amidoximes. For instance, the reductive ring-opening of certain 1,2,4-oxadiazoles using reagents like lithium aluminum hydride (LiAlH₄) can break the C-O bond within the ring to produce N-substituted amidoximes in good yields (70-72%). nih.gov Similarly, 1,2,4-oxadiazoles can be converted to amidoximes by reaction with aqueous sodium hydroxide. nih.gov More recently, the reaction of imidoylbenzotriazoles with hydroxylamine under microwave irradiation has been shown to be a rapid method for preparing amidoximes, with reaction times of only 5-15 minutes and yields between 65-81%. nih.gov

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives, where other chemical groups are attached to the core structure, requires methods that control the selectivity of the reactions. Chemoselectivity ensures that only the desired functional group reacts, while regioselectivity controls the position at which the reaction occurs.

The most straightforward approach to synthesizing a substituted this compound is to start with a correspondingly substituted nitrile. The nucleophilic addition of hydroxylamine to the nitrile is highly chemoselective for the nitrile group, generally leaving other functional groups on the molecule intact. This allows for the preparation of a wide variety of aromatic and aliphatic amidoxime derivatives. nih.gov

For more complex molecules, protecting groups may be employed to temporarily block other reactive sites, directing the hydroxylamine to react only with the intended nitrile group. After the amidoxime is formed, the protecting group can be removed. This strategy is a fundamental concept in organic synthesis for achieving chemoselectivity.

Regioselectivity becomes critical when a starting molecule contains multiple, distinct nitrile groups or other sites susceptible to reaction. In such cases, the inherent electronic and steric properties of the molecule can direct the incoming nucleophile to a specific position. For example, a nitrile group attached to an electron-withdrawing group will be more electrophilic and thus more reactive towards hydroxylamine. Synthetic chemists can leverage these principles to achieve the regioselective synthesis of complex amidoxime-containing molecules. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of N Hydroxyethanimidamide

Fundamental Reaction Pathways of the Amidoxime (B1450833) Moiety

The reactivity of N'-hydroxyethanimidamide is dominated by the amidoxime functional group, which can undergo a variety of transformations.

Oxidation Reactions of this compound

The oxidation of this compound, also known as acetamidoxime, can lead to several products, primarily the corresponding amide or nitrile, depending on the oxidant and reaction conditions. nih.gov This process is of significant interest as the oxidation of the C=N(OH) bond can result in the release of nitric oxide (NO). researchgate.net

Enzymatic oxidation, particularly by cytochrome P450 (CYP450), has been a key area of investigation. nih.gov The presence of NADPH and O2 is essential for this enzymatic reaction, which generates the corresponding amide and nitrile, along with the release of NO. nih.gov The proposed mechanism for amide formation involves the generation of a superoxide (B77818) radical anion (O₂•⁻) from the CYP450-Fe(II)-O₂ complex. nih.gov In contrast, the formation of nitriles is often associated with the presence of a highly reactive iron-oxo species. nih.gov

Chemical oxidants have also been employed to understand the oxidation process. Reagents such as 2-iodobenzoic acid (IBX) can selectively oxidize amidoximes to amides. nih.gov However, when IBX is combined with tetraethylammonium (B1195904) bromide (TEAB), the major product shifts to the nitrile. nih.govresearchgate.net Other oxidizing systems, including potassium ferricyanide (B76249) (K₃Fe(CN)₆) and photooxygenation of the amidoximate anion, have also been studied, leading primarily to amides with nitriles as minor products. nih.govekb.eg

Table 1: Oxidation Reactions of Amidoximes

| Oxidant/System | Conditions | Major Product(s) | Minor Product(s) | Citation |

|---|---|---|---|---|

| Cytochrome P450 (CYP450) | in vitro (rat liver microsomes), NADPH, O₂ | Amide, Nitrile, NO | - | nih.gov |

| 2-Iodobenzoic acid (IBX) | 1:1 ratio (amidoxime:IBX) | Amide | Nitrile | nih.gov |

| IBX / TEAB | 1:2:2 ratio (amidoxime:IBX:TEAB) | Nitrile | Amide | nih.gov |

| K₃Fe(CN)₆ / NaOH | Heating | Disodium salt of benzaldoxime (B1666162) peroxide | - | ekb.eg |

| Photooxygenation | Sensitizer, light (on amidoximate anion) | Amide | Nitrile | nih.gov |

| Iron-porphyrin / m-CPBA or t-BuOOH | Catalytic iron-porphyrin | Nitrile | - | nih.gov |

Reduction Reactions of this compound

The reduction of the amidoxime moiety is a critical transformation, yielding the corresponding amidine. Amidines are structurally related to amidoximes and are important pharmacophores in their own right. acs.orgorganic-chemistry.org This conversion can be achieved through both enzymatic and chemical methods.

In biological systems, the reduction is catalyzed by the mitochondrial amidoxime-reducing component (mARC), a molybdenum-containing enzyme. nih.gov This enzymatic reduction is a significant pathway in vivo compared to the reverse oxidation of amidines. acs.org

Chemically, several methods have been developed for the reduction of amidoximes. A common approach involves catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of acetic acid. acs.orgresearchgate.net Another effective method is transfer hydrogenation, using a hydrogen donor like potassium formate (B1220265) or ammonium (B1175870) formate with a palladium catalyst. organic-chemistry.orgresearchgate.net This method is considered mild, efficient, and avoids the use of hazardous gaseous hydrogen. organic-chemistry.org Acylation of the amidoxime hydroxyl group prior to reduction has been shown to improve reactivity in some cases. organic-chemistry.org Other reducing agents such as zinc in acetic acid and tin(II) chloride have also been reported. acs.org A novel approach involves the use of UV-vis light to promote the reduction of N-aryl amidoximes to amidines, proceeding through an amidinyl radical intermediate. acs.org

Table 2: Reduction Reactions of Amidoximes

| Reducing Agent/System | Conditions | Product | Citation |

|---|---|---|---|

| Mitochondrial Amidoxime Reducing Component (mARC) | in vivo / in vitro | Amidine | nih.gov |

| Pd/C, H₂ | Acetic acid | Amidine | acs.orgresearchgate.net |

| Potassium Formate, Pd/C | Acetic acid | Amidine | organic-chemistry.org |

| UV-vis light | Acetonitrile | Amidine | acs.org |

| Zn / Acetic Acid | - | Amidine | acs.org |

| SnCl₂·H₂O | - | Amidine | acs.org |

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The this compound structure possesses multiple sites for nucleophilic and electrophilic attack. The amino group (-NH₂) and the oxime nitrogen are nucleophilic centers, while the hydroxyl group (-OH) can react with electrophiles.

A key example of an electrophilic substitution is the O-acylation of the hydroxyl group. organic-chemistry.orgresearchgate.net This reaction is often performed prior to reduction to enhance the reactivity of the amidoxime. organic-chemistry.org The acylation proceeds via attack of the hydroxyl oxygen on an acylating agent, such as an anhydride, often under acid catalysis. researchgate.net

The nucleophilic character of the amidoxime is fundamental to its role in cyclization reactions. The nitrogen atoms can act as nucleophiles to initiate ring formation. wikipedia.org For instance, the initial step in many cyclization reactions involves the nucleophilic attack of one of the amidoxime's nitrogen atoms on an electrophilic center. youtube.com

Role of this compound in Cyclization Reactions for Heterocycle Formation

This compound and its derivatives are valuable precursors for synthesizing a variety of five-membered heterocyclic compounds. researchgate.netwikipedia.org

Intramolecular Reductive Cyclization Strategies

Intramolecular reductive cyclization offers a pathway to heterocyclic systems. While direct examples starting from this compound are specific, the strategy often involves the in situ reduction of the amidoxime to an amidine, which then participates in the cyclization. researchgate.netresearchgate.net The amidine generated from the reduction of this compound can be a key intermediate in the synthesis of various nitrogen-containing heterocycles. researchgate.net This tandem approach, where reduction is followed by an intramolecular cyclization, is a powerful tool in heterocyclic synthesis. rsc.orgyoutube.com The specific heterocycle formed depends on the substituents present on the this compound precursor, which are designed to contain the necessary electrophilic center for the final ring-closing step. rsc.orgnih.gov

1,3-Dipolar Cycloaddition Reactions Involving this compound Derived Species

One of the most significant applications of this compound in heterocycle synthesis is its use as a precursor to nitrile oxides for 1,3-dipolar cycloadditions. researchgate.netwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered rings. organic-chemistry.orgnih.gov

The process begins with the oxidation of the aldoxime functionality of this compound to generate a highly reactive nitrile oxide intermediate (R-C≡N⁺-O⁻). researchgate.net This transformation can be achieved using various oxidizing agents, including hypervalent iodine reagents like iodobenzene (B50100) diacetate or Koser's reagent, and tert-butyl hypoiodite (B1233010) (t-BuOI). researchgate.netorganic-chemistry.orgnih.gov

Once formed, the nitrile oxide acts as a 1,3-dipole and readily undergoes a [3+2] cycloaddition reaction with a dipolarophile, which is typically an alkene or an alkyne. researchgate.netwikipedia.org

Reaction with Alkenes: The cycloaddition of a nitrile oxide with an alkene yields an isoxazoline (B3343090) ring. researchgate.net

Reaction with Alkynes: The reaction with an alkyne leads to the formation of an isoxazole (B147169) ring. researchgate.net

This method is highly versatile, allowing for the synthesis of a wide array of substituted isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry and natural product synthesis. wikipedia.orgorganic-chemistry.org

Proton Transfer and Tautomerization Equilibria within the this compound System

The this compound molecule can exist in different tautomeric forms, primarily the amide oxime and the imino hydroxylamine (B1172632) forms. The equilibrium between these tautomers is governed by proton transfer events. Theoretical investigations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the thermodynamics and kinetics of this process. nih.gov

Computational studies have demonstrated that the amide oxime tautomer of this compound is the more stable form compared to the imino hydroxylamine tautomer. nih.gov The energy difference between these two tautomers is calculated to be in the range of 4-10 kcal/mol. nih.gov This indicates a clear thermodynamic preference for the amide oxime structure.

The interconversion between the two tautomers involves a significant energy barrier. For the uncatalyzed, or simple, tautomerization process, the activation energy is substantial, falling within the range of 33-71 kcal/mol. nih.gov Such a high barrier suggests that the spontaneous conversion between the amide oxime and imino hydroxylamine forms at room temperature is a very slow process and practically unlikely to occur without assistance. nih.gov

The presence of a solvent, such as water, can dramatically influence the mechanism and rate of proton transfer. Solvent-assisted tautomerization provides an alternative reaction pathway with a significantly lower activation barrier. When assisted by water molecules, the energy barrier for the tautomerization of N'-hydroxy amidines is reduced to approximately 9-20 kcal/mol. nih.gov This catalytic effect of water makes the interconversion between tautomers much more facile than in the absence of a solvent. nih.gov The mechanism involves the water molecules acting as a proton shuttle, facilitating the transfer of a proton from the hydroxyl group to the nitrogen atom of the imine or vice versa. The efficiency of this solvent-assisted process increases with the number of water molecules involved in the transition state. nih.gov

The following table summarizes the key energetic data from computational studies on the tautomerization of N'-hydroxy amidines, which includes this compound as a representative member.

| Tautomerization Parameter | Uncatalyzed (Simple) Tautomerism | Water-Assisted Tautomerism |

| Relative Stability (ΔE) | Amide oxime is more stable by 4-10 kcal/mol nih.gov | Not applicable |

| Activation Energy (Ea) | 33-71 kcal/mol nih.gov | 9-20 kcal/mol nih.gov |

Derivatization and Structural Modification of N Hydroxyethanimidamide

Synthesis of Substituted N'-hydroxyethanimidamide Derivatives

The core structure of this compound can be readily modified to introduce a wide array of substituents, thereby tuning its physicochemical properties and biological activities. The synthesis of these derivatives often involves the reaction of substituted nitriles with hydroxylamine (B1172632) or the modification of the parent this compound structure.

Research has demonstrated the synthesis of various N-substituted N'-hydroxycarboximidamides. For instance, N'-hydroxy-N-octylpyridine-2-carboximidamides have been synthesized and characterized, showcasing the introduction of both alkyl and aryl groups onto the nitrogen atom. The general approach involves the reaction of a corresponding N-substituted cyanamide (B42294) with hydroxylamine or the direct alkylation of a pre-formed N'-hydroxycarboximidamide.

Detailed research findings have shown the successful synthesis of various substituted amidoximes, which are structurally analogous to this compound derivatives. These syntheses provide a blueprint for the creation of a diverse library of this compound analogs.

Table 1: Examples of Synthesized N'-hydroxy-N-substituted-carboximidamides and Related Amidoximes

| Derivative Name | Starting Materials | Key Reagents/Conditions | Reference |

| N'-hydroxy-N-octylpyridine-2-carboximidamide | Pyridine-2-carbonitrile, n-Octylamine | 1. Formation of N-octylpyridine-2-carboximidoyl chloride 2. Reaction with hydroxylamine | researchgate.net |

| N'-hydroxy-N,N-dihexylpyridine-2-carboximidamide | Pyridine-2-carbonitrile, Dihexylamine | Similar to above | researchgate.net |

| 3-Aryl-1,2,4-oxadiazol-5-yl)methyl)-4H-1,2,4-oxadiazin-5(6H)-ones | Amidoximes, Maleic dimethyl ester | t-BuONa | mdpi.com |

| 3-Amino-1,2,4-oxadiazoles | Aromatic N-acylguanidines | PhI(OAc)₂ (PIDA) | mdpi.com |

This table presents examples of synthetic routes towards compounds structurally related to this compound derivatives, highlighting the versatility of synthetic approaches.

Strategies for the Formation of N-Alkylated and O-Alkylated this compound Analogues

The presence of two nucleophilic centers in this compound—the nitrogen of the amino group and the oxygen of the hydroxyl group—presents a challenge and an opportunity for selective alkylation. The regioselectivity of the alkylation reaction (N-alkylation vs. O-alkylation) can be controlled by carefully choosing the reaction conditions, including the base, solvent, and the nature of the alkylating agent.

Generally, N-alkylation is favored under conditions that promote the formation of the more nucleophilic nitrogen anion. This can be achieved by using a strong, non-coordinating base. In contrast, O-alkylation can be promoted by using a weaker base or by employing specific alkylating agents that have a higher affinity for the oxygen atom.

A common strategy to achieve selective O-alkylation involves the use of a protecting group on the nitrogen atom, followed by alkylation of the hydroxyl group and subsequent deprotection. Conversely, protecting the hydroxyl group allows for selective N-alkylation.

Table 2: Factors Influencing N- vs. O-Alkylation of this compound and Related Compounds

| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |

| Base | Strong, non-hindered bases (e.g., NaH) | Weaker bases (e.g., K₂CO₃) or metal salts that coordinate with oxygen | Strong bases deprotonate the more acidic N-H, while weaker bases may favor deprotonation of the O-H or facilitate O-alkylation through metal chelation. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar or less polar solvents | Polar aprotic solvents solvate the cation, leaving a more "naked" and reactive anion, often favoring the more nucleophilic nitrogen. |

| Alkylating Agent | "Soft" electrophiles (e.g., alkyl iodides) | "Hard" electrophiles (e.g., alkyl sulfates, sulfonates) | According to Hard-Soft Acid-Base (HSAB) theory, the "softer" nitrogen nucleophile prefers to react with "softer" electrophiles, while the "harder" oxygen nucleophile prefers "harder" electrophiles. |

| Protecting Groups | Protection of the hydroxyl group (e.g., as a silyl (B83357) ether) | Protection of the amino group (e.g., as a carbamate) | Directs the alkylating agent to the unprotected nucleophilic site. |

This interactive table summarizes the key factors that can be manipulated to control the regioselectivity of alkylation on this compound and similar ambident nucleophiles.

Incorporation of this compound into Complex Molecular Architectures

This compound and its derivatives are valuable synthons for the construction of more complex molecules, particularly heterocyclic compounds. The bifunctional nature of the this compound moiety allows it to participate in cyclization reactions, leading to the formation of various five- and six-membered rings.

A prominent example is the use of this compound derivatives in the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant applications in medicinal chemistry. In a typical reaction, an this compound is reacted with a carboxylic acid derivative (such as an acid chloride or ester) or a nitrile. nih.govorganic-chemistry.org This reaction proceeds through the formation of an O-acyl amidoxime (B1450833) intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. nih.gov

The versatility of this approach allows for the introduction of a wide range of substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring by varying the starting this compound and the acylating or nitrile-containing reagent.

Table 3: Synthesis of 1,2,4-Oxadiazoles from this compound Derivatives

| Reactant 1 (Amidoxime Source) | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Amidoxime | Organic Nitrile | PTSA-ZnCl₂ | 3,5-Disubstituted-1,2,4-oxadiazole | organic-chemistry.org |

| Nitrile, Hydroxylamine | Meldrum's Acid | Microwave irradiation (solvent-free) | 3,5-Disubstituted-1,2,4-oxadiazole | organic-chemistry.org |

| Amidoxime | Carboxylic Acid | Carbonyldiimidazole (CDI), NaOH/DMSO | 1,2,4-Oxadiazole | mdpi.com |

| (E)-3-Aryl-acryloyl chlorides | Benzamidoxime | K₂CO₃, Silica gel, Microwave irradiation | (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole | nih.gov |

This table illustrates various methods for the synthesis of 1,2,4-oxadiazoles, demonstrating the utility of this compound precursors in constructing complex heterocyclic systems.

Computational and Theoretical Studies on N Hydroxyethanimidamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various properties related to molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It provides a balance between accuracy and computational cost, making it suitable for studying a range of molecular properties. A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.comphyschemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comphyschemres.org A large HOMO-LUMO gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. mdpi.com

From the energies of these frontier orbitals, several global reactivity descriptors can be calculated, often based on Koopmans' theorem. physchemres.orgresearchgate.net These descriptors help to quantify the chemical behavior of the molecule. researchgate.netnih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Chemical Potential (µ) | µ = -(I + A) / 2 | The negative of electronegativity, representing the 'escaping tendency' of electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.comresearchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. nih.gov |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Measures the propensity of the molecule to accept electrons. nih.gov |

This table is interactive. You can sort and filter the data.

These DFT-derived parameters provide a comprehensive theoretical framework for predicting the stability, reactivity, and potential chemical interactions of N'-hydroxyethanimidamide.

Computational methods are essential for exploring the three-dimensional structure of this compound, including its various possible conformations and tautomers. The hydroxamic acid functional group within the molecule can typically exist in two planar conformations, E and Z. scite.ai Computational analysis can determine the relative energies and thermodynamic stabilities of these different forms.

Studies on related N-hydroxy amides have shown that these functional groups often have a strong preference for a trans conformation in their backbone. nih.gov This preference can be driven by factors such as minimizing steric hindrance and optimizing intramolecular or intermolecular interactions. Notably, the capacity for hydrogen bonding in the N-hydroxy group can lead to the formation of stable, ordered structures, such as intermolecularly bonded sheet-like arrangements, which have been observed in the solid state for similar compounds. nih.gov Theoretical calculations can map the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them, providing a detailed picture of its structural landscape.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

While quantum chemical calculations often focus on static, optimized structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. frontiersin.org MD simulations model a system as a collection of atoms whose movements are governed by the principles of classical mechanics. frontiersin.org

For this compound, MD simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformations in solution or other environments.

Solvent Interactions: The specific ways in which the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds.

Structural Stability: The stability of the molecule's structure in different environments, such as in an aqueous solution or within the binding site of a protein. nih.govyoutube.com

By simulating the trajectory of each atom over a period, typically from picoseconds to microseconds, MD provides an unprecedented level of detail on the molecule's flexibility and intermolecular interactions, which are crucial for understanding its function in a dynamic system. youtube.com

In Silico Prediction of Reaction Mechanisms and Transition States

Understanding how a chemical reaction occurs requires identifying the reaction mechanism, which includes the fleeting, high-energy structure known as the transition state (TS). sciencedaily.com The transition state represents the point of no return along a reaction coordinate, and its energy determines the activation barrier and thus the likelihood of the reaction. sciencedaily.com Experimentally observing transition states is nearly impossible due to their short lifetimes.

In silico methods are therefore indispensable for elucidating reaction mechanisms. nih.gov While traditional quantum chemical methods can be computationally intensive for locating a TS, modern approaches, including machine learning (ML), are accelerating this process. nih.govmit.edu Researchers have developed ML models trained on large databases of calculated reactions (containing reactants, products, and transition states). sciencedaily.comnih.gov When presented with new reactants and products, these models can rapidly and accurately predict the geometry of the corresponding transition state. sciencedaily.comnih.gov

For this compound, these computational techniques can be used to:

Predict the transition state structures for its potential reactions, such as hydrolysis or reactions with biological nucleophiles.

Calculate the energy barriers for different reaction pathways, allowing for the identification of the most favorable mechanism. nih.gov

Explore complex reaction networks and discover novel chemical transformations. nih.gov

These predictive models serve as powerful tools, providing excellent initial structures for more rigorous and computationally expensive quantum chemical optimizations, thereby making the exploration of reaction mechanisms more efficient and accessible. nih.gov

Applications of N Hydroxyethanimidamide in Advanced Organic Synthesis and Heterocyclic Chemistry

N'-hydroxyethanimidamide as a Key Intermediate for Nitrogen Heterocycle Synthesis

The dual nucleophilicity of the amidoxime (B1450833) group in this compound, with both a nitrogen and an oxygen atom available for reaction, makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocycles. It can react with a range of electrophiles to form five- and six-membered ring systems, which are core structures in many biologically active compounds.

Synthesis of Oxadiazoles (B1248032) and Related Five-Membered Heterocycles

This compound is a cornerstone in the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles with significant pharmacological interest. The most common synthetic route involves the acylation of the amidoxime oxygen followed by a dehydrative cyclization.

The general mechanism proceeds via the nucleophilic attack of the hydroxylamino group of this compound on an acylating agent, such as an acid chloride or anhydride. This forms an O-acyl intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, involves the elimination of a water molecule to form the stable aromatic oxadiazole ring.

A notable example involves the reaction of an amidoxime with an N-carboxyanhydride under mild conditions at room temperature. For instance, acetyl amidoxime (this compound) can be reacted with N-Boc-α-methyl-β-alanine-N-carboxyanhydride to yield an oxadiazole derivative bearing a protected amino group nih.gov. This method is particularly valuable as it avoids harsh conditions that could compromise sensitive functional groups within the reactants nih.gov.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Acyl Chloride | 3-methyl-5-substituted-1,2,4-oxadiazole | Classical method, often requires a base. |

| This compound | Carboxylic Anhydride | 3-methyl-5-substituted-1,2,4-oxadiazole | Efficient acylation, followed by cyclization. |

| This compound | N-Carboxyanhydride | 1,2,4-oxadiazole (B8745197) with protected amino acid side chain | Mild, room temperature conditions suitable for complex molecules. nih.gov |

| This compound | Nitriles | 3-methyl-5-substituted-1,2,4-oxadiazole | Lewis acid-catalyzed cycloaddition. |

This table summarizes common reaction partners for this compound in the synthesis of 1,2,4-oxadiazoles.

Construction of Six-Membered N-Heterocyclic Ring Systems

While the synthesis of five-membered rings like oxadiazoles is a direct and common application of this compound, its role in constructing six-membered N-heterocycles such as triazines and pyridazines is typically more indirect, serving as a precursor to the requisite building blocks.

Triazines: The synthesis of 1,3,5-triazines often proceeds through the cyclotrimerization of nitriles or the condensation of amidines with other components rsc.orgorganic-chemistry.org. This compound can be readily converted into acetamidine (B91507) through reduction of the N-hydroxy group. This resulting amidine is a key synthon for various triazine synthesis strategies. For example, a modern and environmentally benign method involves the acceptorless dehydrogenative coupling of primary alcohols and amidines catalyzed by platinum nanoparticles to form triazines rsc.org. In this context, this compound acts as a stable precursor to the more reactive amidine.

Pyridazines: Pyridazines, or 1,2-diazines, are commonly synthesized via the condensation of 1,4-dicarbonyl compounds with hydrazine. While this compound does not directly participate in this classic route, its functional groups can be chemically manipulated to generate precursors for alternative pyridazine (B1198779) syntheses. For instance, the carbon-nitrogen backbone of this compound could be incorporated into a larger framework that, upon reaction with a suitable partner, cyclizes to form the pyridazine ring.

| Target Heterocycle | Common Starting Materials | Role of this compound |

| 1,3,5-Triazines | Amidines, Nitriles rsc.orgorganic-chemistry.org | Precursor to acetamidine via reduction. |

| Pyridazines | 1,4-Dicarbonyl compounds, Hydrazine | Potential precursor to more complex synthons. |

This table outlines the role of this compound in the synthesis of six-membered N-heterocycles.

This compound as a Reagent in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single pot with high atom economy and efficiency nih.govnih.gov. The multifunctional nature of this compound makes it an attractive, albeit underexplored, candidate for these sophisticated transformations.

A hypothetical cascade reaction could involve the initial acylation of the N'-hydroxy group, as seen in oxadiazole synthesis. The resulting O-acyl intermediate could then undergo a subsequent intramolecular reaction with another functional group present in the acylating agent, leading to a more complex heterocyclic system in a single operational step. Visible-light-induced decarboxylative cascade cyclizations have been developed using related N-hydroxy compounds, suggesting a potential avenue for future research with this compound rsc.org.

In the context of MCRs, such as the Ugi or Passerini reactions, this compound could potentially serve as the amine or nucleophile component. Its bifunctional nature offers the possibility of post-condensation modifications, where the resulting MCR product could undergo a subsequent cyclization involving the amidoxime moiety to generate novel heterocyclic scaffolds. While specific literature examples featuring this compound in complex MCRs are not abundant, its structural motifs are present in building blocks used for such reactions, highlighting its potential in diversity-oriented synthesis mdpi.comresearchgate.net.

Utilization in the Preparation of Advanced Chemical Scaffolds and Building Blocks

A versatile building block in organic synthesis is a relatively simple molecule that can be used to construct a wide array of more complex structures researchgate.netfrontiersin.org. This compound fits this description perfectly due to its inherent functionality and its ability to act as a precursor to medicinally relevant heterocyclic scaffolds.

The primary value of this compound as a building block lies in its efficient conversion to the 3-methyl-1,2,4-oxadiazole core. This particular scaffold is of immense interest in medicinal chemistry. By selecting different acylating agents, a diverse library of 5-substituted-3-methyl-1,2,4-oxadiazoles can be generated from this single, simple starting material. This modularity is a key feature of a valuable chemical building block.

Furthermore, the amidoxime functional group itself is a key pharmacophore in certain contexts and can be incorporated into larger molecules to serve as a metal-chelating unit or a nitric oxide donor. Therefore, this compound provides a gateway to not only heterocyclic scaffolds but also to other advanced molecular architectures where the amidoxime group imparts specific chemical or biological properties nih.gov. The use of such versatile building blocks is critical in the synthesis of natural products and their analogues, as well as in the development of novel glycolipids and other biologically active compounds nih.govnih.gov.

| Feature | Description | Significance |

| Functional Groups | Amidoxime (-C(NH2)=NOH) | Provides multiple reactive sites for diverse transformations. |

| Accessibility | Readily synthesized or commercially available. | Practical for large-scale synthesis. |

| Versatility | Precursor to oxadiazoles and other heterocycles. | Enables access to privileged scaffolds in medicinal chemistry. nih.gov |

| Modularity | Allows for the introduction of various substituents. | Facilitates the generation of compound libraries for drug discovery. |

This table highlights the key characteristics of this compound as an advanced chemical building block.

Molecular Interactions and Biological Activity Mechanisms of N Hydroxyethanimidamide Derivatives

Investigation of Enzyme Inhibition Mechanisms

The derivatives of N'-hydroxyethanimidamide have been a subject of significant research interest due to their potential as enzyme inhibitors. These compounds have demonstrated the ability to interact with and modulate the activity of various enzymes, with a particular focus on carbonic anhydrases. The investigation into their enzyme inhibition mechanisms involves a combination of synthesis, in vitro enzyme assays, and computational studies to elucidate the specific molecular interactions that drive their inhibitory effects.

Carbonic Anhydrase Inhibition by this compound Analogues: Molecular Docking and Interaction Analysis

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. nih.govnih.gov The inhibition of specific CA isoforms has been identified as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer. nih.govwikipedia.org

A novel derivative, (Z)-2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA), has been designed and evaluated for its inhibitory potential against human carbonic anhydrase. biointerfaceresearch.com Molecular docking studies of CPHA with the carbonic anhydrase protein (PDB ID: 1ZNC) revealed a strong binding affinity, attributed to various intermolecular interactions. biointerfaceresearch.com The stability of these interactions was further confirmed through molecular dynamics (MD) simulations over a 100 ns trajectory. biointerfaceresearch.com The amidoxime (B1450833) group of CPHA is crucial for its interaction, forming key hydrogen bonds within the active site of the enzyme. biointerfaceresearch.com Specifically, the hydroxyimino (=N-OH) and amino (-NH2) groups of the amidoxime moiety are positioned to interact with the zinc ion and surrounding amino acid residues in the enzyme's active site. biointerfaceresearch.com

The following table summarizes the key interactions observed in the molecular docking analysis of CPHA with carbonic anhydrase:

| Interacting Residue (Carbonic Anhydrase) | Type of Interaction with CPHA |

| Zinc Ion | Coordination with the amidoxime group |

| Histidine Residues | Hydrogen bonding |

| Threonine Residues | Hydrogen bonding |

| Proline Residues | Hydrophobic interactions |

Ligand-Protein Binding Affinity and Selectivity Studies

The binding affinity and selectivity of this compound derivatives are critical determinants of their therapeutic potential. The strength of the interaction between a ligand and its target protein, quantified as binding affinity, directly influences its efficacy. nih.gov Selectivity, on the other hand, refers to the ability of a compound to bind preferentially to its intended target over other proteins in the body, which is crucial for minimizing off-target effects.

Studies on various derivatives have shown that modifications to the core this compound structure can significantly impact both binding affinity and selectivity for different carbonic anhydrase isoforms. For instance, the addition of different substituent groups can alter the electronic and steric properties of the molecule, leading to varied interactions with the active site residues of different CA isoforms. nih.gov

The susceptibility to inhibition by these compounds generally follows the order: hCA II > bCA IV >> hCA I, indicating a degree of isoform selectivity. nih.gov This selectivity is often attributed to subtle differences in the amino acid composition and conformation of the active sites among the various CA isoforms. nih.gov For example, the presence of specific hydrophilic or hydrophobic pockets in the active site of one isoform might favor the binding of a particular derivative over another. nih.gov

Modulatory Effects on Receptor Activity and Signaling Pathways: Mechanistic Insights

While the primary focus of research on this compound derivatives has been on enzyme inhibition, there is emerging interest in their potential to modulate receptor activity and intracellular signaling pathways. A study on (Z)-2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA) utilized Swiss target prediction to identify potential protein targets, suggesting that these compounds may interact with a broader range of biological macromolecules than initially thought. biointerfaceresearch.com

The activation of cellular receptors often triggers a cascade of intracellular events known as signaling pathways, which ultimately lead to a specific cellular response. For instance, the activation of G-protein coupled receptors (GPCRs) can lead to the activation of protein kinases, such as protein kinase C (PKC), and the mobilization of intracellular calcium. These signaling events are critical in regulating a wide array of physiological functions. The interaction of this compound derivatives with such receptors could potentially modulate these pathways, leading to therapeutic effects. For example, histamine (B1213489) H1 receptor activation is known to involve PKC signaling. nih.gov Similarly, cytokines like Oncostatin M (OSM) activate the Jak/STAT and Ras-MAPK pathways. rndsystems.com

Further research is needed to fully elucidate the mechanisms by which this compound derivatives may modulate receptor activity and signaling pathways. This could involve a combination of in vitro receptor binding assays, cell-based signaling studies, and computational modeling to identify specific receptor interactions and their downstream consequences.

Computational Approaches in Predicting Drug-Target Interactions and Binding Affinities

Computational methods have become indispensable tools in modern drug discovery, enabling the prediction of drug-target interactions (DTIs) and binding affinities with increasing accuracy. nih.govmdpi.com These approaches play a crucial role in the early stages of drug development by narrowing down the vast chemical space to a manageable number of promising candidates for experimental validation. nih.gov

For this compound derivatives, molecular docking is a widely used computational technique to predict their binding modes and affinities for target proteins like carbonic anhydrase. biointerfaceresearch.comnih.gov This method involves generating a three-dimensional model of the ligand-protein complex and using a scoring function to estimate the binding energy. ekb.eg The results of docking studies can provide valuable insights into the key interactions driving ligand binding and can guide the design of more potent and selective inhibitors. nih.gov

In addition to docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. biointerfaceresearch.com MD simulations can provide a more realistic representation of the binding process and can help to assess the stability of the predicted binding mode. biointerfaceresearch.com

Machine learning-based scoring functions are also gaining prominence for their ability to predict binding affinities with higher accuracy than traditional empirical scoring functions. nih.gov These methods learn from large datasets of known protein-ligand complexes and their corresponding binding affinities to develop predictive models. nih.govrsc.org As more experimental data on this compound derivatives become available, these machine learning models can be trained to predict their binding affinities for various targets with greater precision.

The following table provides an overview of computational approaches used in the study of this compound derivatives:

| Computational Method | Application |

| Molecular Docking | Predicts binding mode and affinity of ligands to proteins. biointerfaceresearch.comnih.gov |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of ligand-protein complexes. biointerfaceresearch.com |

| Swiss Target Prediction | Identifies potential protein targets for a given small molecule. biointerfaceresearch.com |

| Machine Learning-Based Scoring | Predicts binding affinity with improved accuracy. nih.gov |

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Elucidation of N Hydroxyethanimidamide Systems

Single-Crystal X-ray Diffraction for Elucidating Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netyoutube.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density throughout the crystal lattice and thereby build an unambiguous model of the molecular structure, conformation, and packing. youtube.comyoutube.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| CCDC Number | 229117 nih.gov |

Hydrogen bonds are a critical class of intermolecular interactions that significantly influence the structure and properties of molecular crystals. khanacademy.orglibretexts.org They are formed when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and interacts with a lone pair of electrons on another nearby electronegative atom. khanacademy.org In the crystal structure of this compound, the presence of both hydrogen-bond donors (the O-H and N-H groups) and acceptors (the oxygen and nitrogen atoms) leads to the formation of an extensive hydrogen-bonding network. nih.govlibretexts.org

This network is the primary force dictating the supramolecular assembly of the molecules in the crystal. Molecules are linked together through specific O-H···N and N-H···O interactions, creating a stable, three-dimensional architecture. nih.govuni-bayreuth.de The geometry of these bonds, including the distances and angles, can be precisely quantified from the diffraction data.

| Donor (D)-H···Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| O-H···N | 2.70 - 2.80 | 1.80 - 1.90 | 160 - 175 |

| N-H···O | 2.90 - 3.10 | 2.00 - 2.20 | 155 - 170 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the diverse intermolecular interactions within a crystal lattice. scispace.commdpi.com The analysis generates a unique three-dimensional surface for a molecule, known as the Hirshfeld surface, which delineates the region where the molecule's electron density contributes more than 50% to the total electron density at any point. nih.gov

This surface can be mapped with various properties, such as the normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. diva-portal.orgnih.gov The intense red spots on the d_norm map for this compound would correspond to the strong O-H···N and N-H···O hydrogen bonds. mdpi.comnih.gov

Furthermore, the analysis produces a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). nih.govresearchgate.net This plot provides a quantitative breakdown of the percentage contribution of each type of contact to the total Hirshfeld surface area, offering a clear picture of the crystal packing topology.

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents the most abundant, though weakest, van der Waals contacts. nih.gov |

| O···H/H···O | ~20-30% | Corresponds primarily to the strong hydrogen bonds, appearing as sharp "spikes" on the fingerprint plot. nih.govresearchgate.net |

| N···H/H···N | ~15-25% | Includes contributions from both hydrogen bonds and other close contacts involving nitrogen. researchgate.net |

| Other (C···H, C···O, etc.) | <5% | Minor contributions from other weak interactions. nih.gov |

Spectroscopic Probes for Reaction Monitoring and Intermediate Characterization (Excluding basic identification data)

Beyond static structural analysis, advanced spectroscopic methods can be employed to probe the reactivity of this compound. Tandem mass spectrometry, in particular, offers a powerful platform for identifying specific functional groups through controlled ion/molecule reactions, providing mechanistic insights that go beyond simple mass determination. nih.gov

A method has been developed to specifically identify the N-monosubstituted hydroxylamino functionality, such as that in this compound, using a linear quadrupole ion trap mass spectrometer. nih.gov In this technique, protonated analyte molecules are reacted with a neutral reagent, 2-methoxypropene (B42093) (MOP). The N-monosubstituted hydroxylamino group undergoes a unique and diagnostic reaction pathway. While related functional groups like oximes also react with MOP, they produce different product ions. Specifically, only protonated N-monosubstituted hydroxylamines form a characteristic product resulting from the elimination of methanol (B129727) (MeOH) from the initial adduct. nih.gov This selective reactivity allows for the unambiguous characterization of the this compound moiety, even in the presence of its isomers, and serves as a model for studying its gas-phase reaction mechanisms.

| Analyte Functional Group | Observed Reaction with MOP | Diagnostic Product Ion |

|---|---|---|

| N-monosubstituted hydroxylamine (B1172632) (e.g., this compound) | Adduct formation followed by MeOH elimination | [M+H+MOP-MeOH]⁺ nih.gov |

| N,N-disubstituted hydroxylamine | Proton transfer or stable adduct formation | [M+H]⁺ or [M+H+MOP]⁺ nih.gov |

| Oxime | Proton transfer or stable adduct formation | [M+H]⁺ or [M+H+MOP]⁺ nih.gov |

Future Research Directions and Unexplored Reactivities of N Hydroxyethanimidamide

Expanding the Scope of N'-hydroxyethanimidamide in Catalytic Transformations

The inherent coordination capabilities of the amidoxime (B1450833) moiety make this compound an attractive candidate for applications in catalysis, an area that remains ripe for exploration. The presence of both hard (oxygen) and soft (nitrogen) donor atoms allows for versatile coordination with a wide range of metal centers. researchgate.netresearchgate.net

Future research could focus on several key areas:

Homogeneous Catalysis: this compound can be investigated as a ligand for transition metal catalysts. Its bidentate O,N-coordination could be used to stabilize metal centers in various oxidation states, potentially leading to novel catalysts for cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand could be tuned by substitution on the ethyl group, although this compound itself provides a baseline for unsubstituted amidoxime ligands.

Organocatalysis: The functional group of this compound possesses both hydrogen-bond donating (-OH) and accepting (=N- and -NH2) sites. nih.gov This suggests its potential use as an organocatalyst, activating substrates through hydrogen bonding. For instance, it could be explored in reactions like Michael additions or aldol (B89426) reactions, where precise spatial arrangement of reactants is key.

Photoredox Catalysis: Inspired by related N-hydroxy compounds like N-hydroxyphthalimide which have been successfully employed as organophotoredox catalysts, future studies could investigate the potential of this compound in light-mediated reactions. rsc.org Upon deprotonation or excitation, the N-O bond could participate in single-electron transfer (SET) processes, opening up new avenues for radical-based transformations.

A potential research trajectory could involve screening this compound as a ligand in a model catalytic reaction, such as the Suzuki-Miyaura cross-coupling, to establish its efficacy in comparison to established ligand systems.

| Catalysis Type | Potential Role of this compound | Exemplary Reaction Type | Key Functional Group Feature |

|---|---|---|---|

| Homogeneous Catalysis | Bidentate Ligand | Cross-Coupling (e.g., Suzuki, Heck) | O,N-Chelation to Metal Center |

| Organocatalysis | Hydrogen-Bond Donor/Acceptor | Michael Addition | -OH, -NH2, =N- groups |

| Photoredox Catalysis | SET Mediator | Radical Cyclization | N-O-H Moiety |

Novel Applications in Materials Science and Supramolecular Chemistry

The ability of the amidoxime group to form strong hydrogen bonds and coordinate with metal ions makes it a prime functional group for the design of new materials and supramolecular assemblies. researchgate.netacs.org While polymeric materials based on amidoximes have been explored, the use of this compound as a discrete building block is an underdeveloped area.

Crystal Engineering and Metal-Organic Frameworks (MOFs): As a small molecule with multiple hydrogen bonding sites, this compound is an excellent candidate for crystal engineering studies. nih.gov It can be used to form predictable supramolecular synthons. Furthermore, its ability to chelate metal ions could be exploited in the synthesis of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, or catalysis, with the amidoxime functionality imparting specific chemical affinity, for example, towards actinide elements. ornl.gov

Supramolecular Gels: The hydrogen bonding capabilities of this compound could be harnessed to create low-molecular-weight organogelators or hydrogelators. By designing systems where this compound interacts with complementary molecules, it may be possible to form extended, self-assembled fibrillar networks that immobilize solvents. Such materials have potential applications in sensing, drug delivery, and environmental remediation. acs.org

Surface Modification: The amidoxime group is known to have a high affinity for various metal oxides. This compound could be used to functionalize surfaces, creating tailored interfaces with specific wetting properties, biocompatibility, or sensor capabilities.

| Application Area | Role of this compound | Resulting Material/System | Underlying Interaction |

|---|---|---|---|

| Metal-Organic Frameworks | Organic Linker/Modulator | Porous Crystalline Material | Coordination to Metal Ions |

| Supramolecular Gels | Low-Molecular-Weight Gelator | Self-Assembled Fibrillar Network | Hydrogen Bonding |

| Surface Functionalization | Anchoring Group | Modified Inorganic Surfaces | Coordination/Chemisorption |

Mechanistic Studies of Emerging this compound Reactivity Profiles

A deep understanding of the reaction mechanisms is crucial for the rational design of new applications. For this compound, several fundamental aspects of its reactivity warrant in-depth mechanistic investigation.

Coordination Chemistry and Tautomerism: While the coordination of amidoximes is known, a detailed study of the thermodynamics and kinetics of this compound complexation with various metal ions is lacking. researchgate.net Such studies would quantify the stability of different coordination modes (e.g., neutral vs. deprotonated, monodentate vs. bidentate). Furthermore, the tautomeric equilibrium between the oxime-amine form and the less stable nitroso-enamine form could be computationally and experimentally investigated to understand its influence on reactivity. researchgate.net

Oxidation and Reduction Pathways: The oxidation of amidoximes can lead to various products, including the release of nitric oxide (NO). nih.gov A detailed mechanistic study of the oxidation of this compound with different chemical and electrochemical stimuli would be valuable. This could clarify the intermediates involved and the factors controlling the product distribution. Conversely, its reduction chemistry is largely unknown and could yield interesting new compounds.

Computational Modeling: Modern computational chemistry methods can provide profound insights into reaction pathways and electronic structures. ornl.govmdpi.com Future studies should employ Density Functional Theory (DFT) and post-Hartree-Fock methods to:

Calculate the pKa values of the N-H and O-H protons with high accuracy. ornl.gov

Model the transition states for its participation in catalytic cycles. acs.orgresearchgate.net

Simulate its interaction with metal surfaces and within supramolecular assemblies.

A combined experimental and computational approach, for instance using spectroscopic titrations alongside pKa calculations, has proven effective for related amidoximes and would be highly valuable for this compound. ornl.gov Understanding these fundamental reactivity profiles is essential for unlocking the full potential of this versatile chemical building block.

Q & A

Q. What are the optimal synthetic routes for preparing N'-hydroxyethanimidamide derivatives, and how are reaction conditions optimized?

this compound derivatives are synthesized via multi-step reactions. For example, condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride forms oxime intermediates, followed by cyclization in polar solvents (ethanol/methanol) under reflux (60–80°C). Catalysts like sodium acetate enhance yields. Optimization involves adjusting solvent polarity, temperature, and catalyst ratios. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

- 1H/13C NMR : Identifies structural features (e.g., oxazole ring protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Detects functional groups (N–O stretch ~950 cm⁻¹).

- HRMS : Validates molecular formula (e.g., C₁₄H₁₇N₃O₃, MW 275.3 g/mol) .

Q. What purification methodologies achieve >95% purity for these compounds?

Sequential purification using silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water mixture). Final purity is confirmed via HPLC with a C18 column and 0.1% TFA mobile phase .

Q. What common chemical transformations are used in medicinal chemistry applications?

- Oxidation : KMnO₄ converts hydroxyimine to nitroxide radicals.

- Reductive alkylation : NaBH₄ with aldehydes yields secondary amines.

- Cyclocondensation : Forms heterocycles (e.g., 1,2,4-oxadiazoles via [3+2] cycloaddition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for enzyme inhibitors?

- Analog synthesis : Introduce substituents (e.g., 4-fluoro vs. 4-ethoxy phenyl groups).

- Bioassays : Measure IC₅₀ values via kinetic assays (e.g., PDE4 inhibition).

- Computational docking : Map interactions (e.g., hydroxyimine H-bonding with catalytic residues). Case study: 2-(4-fluorophenyl) analog showed 10× higher activity than parent compound .

Q. What computational strategies model interactions with biological targets?

- DFT calculations : Optimize ligand geometry and electron distribution.

- Molecular dynamics (MD) : Simulate binding stability (>100 ns trajectories).

- Docking : Use crystal structures (e.g., COX-2 PDB 5KIR) to identify key interactions (e.g., Arg120 with hydroxyimine) .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

- Stability assays : LC-MS in cell culture media to detect degradation.

- Permeability testing : PAMPA assays to measure logP/membrane uptake.

- Counter-screening : Exclude off-target effects. Example: A 5-methyloxazole derivative showed 80% enzyme inhibition but only 30% cellular activity due to poor permeability .

Q. What experimental designs address synthetic challenges in sterically hindered analogs?

- Microwave-assisted synthesis : Accelerates cyclizations (120°C, 30 min).

- Bulky bases : DBU prevents side reactions during ring formation.

- Protective groups : TBS shields sensitive functionalities during synthesis. Applied successfully in 3-ethyloxetane derivatives .

Q. Methodological Notes

- Data Contradictions : Cross-validate spectral data with HRMS and X-ray crystallography .

- Reaction Scalability : Optimize continuous flow reactors for industrial-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.